molecular formula C13H13N3O4 B3876027 N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide

N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide

Cat. No. B3876027
M. Wt: 275.26 g/mol
InChI Key: XUHDERANHFPMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide, also known as PIPER, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.

Mechanism of Action

N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide acts as a potent inhibitor of PARP by binding to the enzyme's catalytic domain and blocking its activity. PARP is involved in the repair of single-strand DNA breaks (SSBs) by catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other target proteins. Inhibition of PARP by N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide leads to the accumulation of SSBs, which can result in the formation of double-strand DNA breaks (DSBs) during DNA replication or transcription. Cancer cells are particularly sensitive to the accumulation of DSBs, which can lead to cell death.
Biochemical and Physiological Effects
N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide has been shown to have a number of biochemical and physiological effects in cells. In addition to its role as a PARP inhibitor, N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide has been shown to inhibit the activity of other enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are involved in the regulation of gene expression, while sirtuins are involved in a variety of cellular processes, including DNA repair, metabolism, and aging.

Advantages and Limitations for Lab Experiments

N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP, which makes it an ideal tool for studying the role of PARP in DNA repair and other cellular processes. N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide is also relatively easy to synthesize, which makes it readily available for use in research. However, there are some limitations to the use of N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, the use of N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide in vivo can be challenging due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research on N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide and its role in cellular processes. One area of interest is the development of more potent and selective PARP inhibitors for use in cancer therapy. Another area of interest is the study of the role of PARP in other cellular processes, such as transcriptional regulation and chromatin remodeling. Finally, the development of new methods for the delivery of N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide in vivo could lead to its use as a therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide has been extensively used in scientific research as a tool to study the role of PARP in DNA repair and other cellular processes. PARP is an enzyme that plays a critical role in the repair of DNA damage caused by various sources, including radiation, chemicals, and oxidative stress. Inhibition of PARP by N-[2-(3,5-dioxo-1-piperazinyl)-2-oxoethyl]benzamide has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[2-(3,5-dioxopiperazin-1-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-10-7-16(8-11(18)15-10)12(19)6-14-13(20)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,20)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHDERANHFPMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.